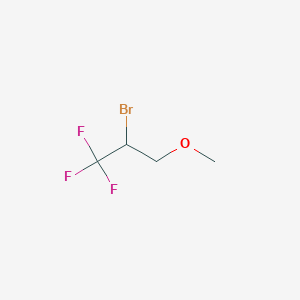

2-Bromo-3-methoxy-1,1,1-trifluoropropane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane typically involves the halogenation of a suitable precursor. One common method involves the bromination of 1,1,1-trifluoro-3-methoxypropane under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-methoxy-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include 1,1,1-trifluoro-3-methoxypropanol, 1,1,1-trifluoro-3-methoxypropylamine, and other substituted derivatives.

Oxidation Reactions: Products include 1,1,1-trifluoro-3-methoxypropanone and related ketones.

Reduction Reactions: Products include 1,1,1-trifluoro-3-methoxypropane and other reduced forms.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized to create various fluorinated compounds due to its unique reactivity profile. The presence of both bromine and trifluoromethyl groups allows for diverse substitution reactions, making it a versatile reagent in synthetic chemistry.

Table 1: Common Reactions Involving 2-Bromo-3-methoxy-1,1,1-trifluoropropane

| Reaction Type | Description | Example Product |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles | Alcohols or amines |

| Oxidation | Converts to alcohols or ketones | 3-Methoxy-1,1,1-trifluoropropanol |

| Reduction | Forms hydrocarbons | Trifluoropropyl derivatives |

Biological Studies

In biological research, this compound is used to investigate the effects of halogenated hydrocarbons on biological systems. Its interactions with cellular components can provide insights into the toxicity and metabolic pathways of similar compounds.

Medicinal Chemistry

Historically, this compound has been employed as a general anesthetic since the 1950s. Although its use has declined with the advent of newer anesthetics, understanding its mechanism of action remains relevant in anesthetic research. It primarily acts by depressing neuronal activity through interactions with GABA receptors in the central nervous system.

Industrial Applications

In industrial contexts, this compound is used in the production of fluorinated polymers and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics that other compounds may not provide.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the effective use of this compound in synthesizing fluorinated pharmaceuticals. Researchers utilized the compound in a series of reactions that led to the development of new drug candidates with enhanced biological activity.

Case Study 2: Toxicological Assessments

Research investigating the toxicological effects of halogenated hydrocarbons included experiments with this compound. The findings indicated significant impacts on cellular viability and metabolic functions, contributing to a better understanding of safety profiles for similar compounds used in clinical settings.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methoxy-1,1,1-trifluoropropane involves its interaction with the central nervous system. As an anesthetic, it works by depressing the activity of neurons, leading to a loss of consciousness and sensation. The compound interacts with various ion channels and receptors in the brain, including GABA receptors, which play a crucial role in its anesthetic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-1,1,1-trifluoropropan-2-one: This compound is similar in structure but has a ketone group instead of a methoxy group.

3-Bromo-1,1,1-trifluoropropane: This compound lacks the methoxy group and is used in different industrial applications.

Uniqueness

2-Bromo-3-methoxy-1,1,1-trifluoropropane is unique due to its combination of bromine, trifluoromethyl, and methoxy groups, which confer specific chemical properties and reactivity. Its use as an anesthetic also sets it apart from other similar compounds.

Biologische Aktivität

2-Bromo-3-methoxy-1,1,1-trifluoropropane (C4H6BrF3O) is a halogenated organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound features a trifluoropropane backbone with a bromine atom and a methoxy group. Its molecular weight is approximately 207.00 g/mol. The presence of the methoxy group contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily revolves around its interaction with cellular targets. Research indicates that it may affect various ion channels and receptors in the central nervous system, leading to anesthetic effects similar to other halogenated hydrocarbons. Specifically, it has been shown to interact with GABA receptors, which are crucial for inhibitory neurotransmission.

Biological Applications

1. Anesthetic Properties

Historically, this compound has been used as a general anesthetic. Its ability to depress neuronal activity results in loss of consciousness and sensation, making it useful in surgical settings.

2. Research Applications

The compound is employed in studies related to halogenated hydrocarbons and their effects on biological systems. It serves as a reagent in organic synthesis and is utilized in the development of fluorinated pharmaceuticals .

3. Toxicological Studies

Given its halogenated nature, this compound is also subjected to toxicological assessments. Research indicates that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and concentration in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anesthetic Effects: A comparative study demonstrated that this compound exhibits anesthetic properties comparable to other established agents. The study measured the loss of righting reflex in animal models, indicating effective anesthesia at certain concentrations .

- Reactivity with Biological Molecules: Interaction studies have shown that this compound can react with nucleophiles in biological systems. This reactivity may influence metabolic pathways or lead to cellular toxicity under specific conditions.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-bromo-1,1,1-trifluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQBSZARDNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407583 | |

| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-92-8 | |

| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.